7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C11H15N It is a derivative of tetrahydronaphthalene, featuring a methyl group at the 7th position and an amine group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of 7-methyl-1,2,3,4-tetrahydronaphthalen-1-one using reductive amination techniques. Common reagents for this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source such as ammonia or an amine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed under high-pressure hydrogenation conditions .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for forming amides and sulfonamides, respectively.
Major Products
The major products formed from these reactions include imines, nitriles, saturated amines, amides, and sulfonamides .
Scientific Research Applications
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the methyl group at the 7th position.
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Contains a hydroxyl group instead of an amine group.
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-nitrile: Contains a nitrile group instead of an amine group.
Uniqueness
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and enables its use in diverse applications .
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11H,2-4,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRCTECSUWUSJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2N)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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